molecular formula C18H19NO B5569157 1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone

1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone

Cat. No. B5569157
M. Wt: 265.3 g/mol
InChI Key: MNARDLYYKULTPS-UHFFFAOYSA-N
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Description

The scientific exploration into compounds similar to "1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone" often delves into their synthesis, molecular structure, chemical reactions, and properties. These compounds are of interest due to their potential applications in various fields, including materials science and pharmacology, albeit the latter's details on usage and side effects are not discussed here.

Synthesis Analysis

The synthesis of compounds akin to the one typically involves multistep chemical reactions, utilizing techniques such as condensation, cyclization, and the employment of catalysts to achieve desired structural frameworks. For instance, compounds have been synthesized using a two-step general synthesis involving condensation of diamines with ketones followed by a cyclization reaction, as seen in the creation of certain anxiolytic compounds (Liszkiewicz et al., 2006).

Molecular Structure Analysis

The molecular structure of these compounds is typically determined using techniques like X-ray diffraction (XRD), which provides insights into their geometric parameters, confirming the molecular diversity and stability arising from specific structural arrangements (Harano et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include interactions with arylamines catalyzed by specific agents, leading to the formation of novel derivatives. These reactions highlight the compounds' reactive nature and potential for creating diverse chemical entities (Kopchuk et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. For example, the crystal structure and physical characteristics of certain derivatives have been detailed through X-ray crystallography, providing essential data for further applications (Liu et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are determined through various analyses such as NBO, HOMO-LUMO, and molecular docking studies. These analyses help in understanding the electron distribution, stability arising from hyper-conjugative interactions, and potential biological activities of these compounds (Mary et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone is a compound that can be involved in various chemical reactions and synthesis processes due to its unique chemical structure. For instance, compounds similar to it have been used in the synthesis of oxadiazoles, which showed significant antimicrobial activity. The study by Fuloria et al. (2009) demonstrated that oxadiazoles derived from phenylpropionohydrazides possess notable antibacterial and antifungal properties, indicating the potential of related compounds in developing new antimicrobial agents (Fuloria et al., 2009).

Photophysical and Photochemical Applications

The compound's structural features make it suitable for studies in photophysical and photochemical reactions. For example, derivatives similar to 1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone have been investigated for their ability to undergo photoinduced electron transfer reactions, which are fundamental in understanding the behavior of organic molecules under light exposure and can be applied in the development of light-sensitive materials or photodynamic therapy agents (Mattes & Farid, 1986).

Potential in Coordination Chemistry and Catalysis

The unique structure of 1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone suggests its potential application in coordination chemistry and metal-mediated catalysis. Studies have shown that related compounds can act as ligands in forming complex structures with metals, which could be useful in catalytic processes or the development of new materials (Jones et al., 2013).

Antimicrobial and Anti-inflammatory Applications

Compounds structurally related to 1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone have shown promising results in antimicrobial and anti-inflammatory research. For instance, novel pyrazole chalcones, which could be structurally related, exhibited significant anti-inflammatory, antioxidant, and antimicrobial activities, highlighting the potential of such compounds in medical and pharmaceutical research (Bandgar et al., 2009).

Mechanism of Action

Lenalidomide, the compound , is a ligand of ubiquitin E3 ligase cereblon that induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . This mechanism of action contributes to its antitumor effects .

Safety and Hazards

The safety information for this compound requires strict adherence to laboratory safety procedures to avoid inhalation, skin contact, or ingestion . It should be properly sealed and stored, and should not come into contact with oxygen, acids, or bases to prevent dangerous reactions .

properties

IUPAC Name

1-[3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-12-7-16-10-19(11-17(16)8-13(12)2)18-6-4-5-15(9-18)14(3)20/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNARDLYYKULTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)C)C=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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